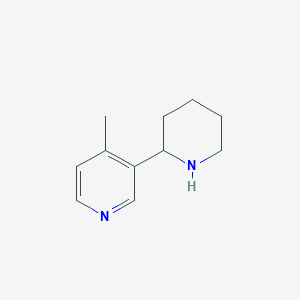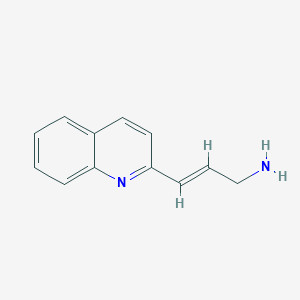
3-(Quinolin-2-yl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinolin-2-yl)prop-2-en-1-amine is an organic compound that features a quinoline ring attached to a prop-2-en-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the condensation of quinoline-2-carbaldehyde with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Quinolin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amine derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted quinoline compounds.
科学研究应用
3-(Quinolin-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(Quinolin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the prop-2-en-1-amine group.
2-Aminoquinoline: Similar to 3-(Quinolin-2-yl)prop-2-en-1-amine but with an amino group directly attached to the quinoline ring.
Quinolin-2-carbaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the prop-2-en-1-amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
(E)-3-quinolin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H12N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H,9,13H2/b5-3+ |
InChI 键 |
RIVFQHXZOBYDAW-HWKANZROSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/CN |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
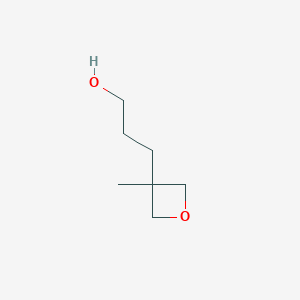
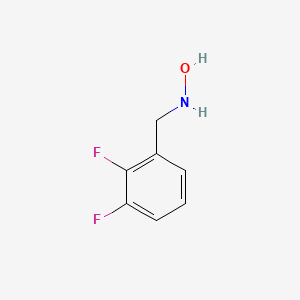
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
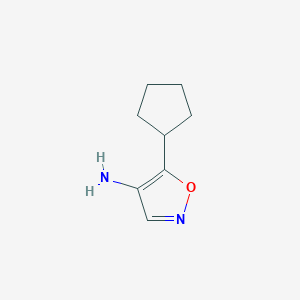
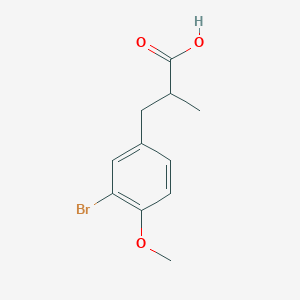
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
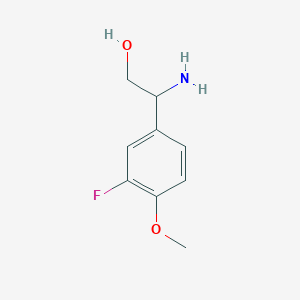
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)

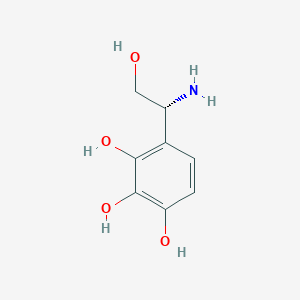
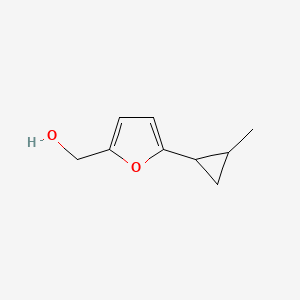
![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
